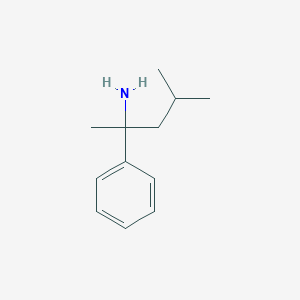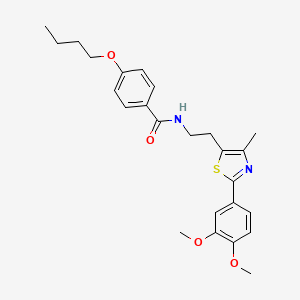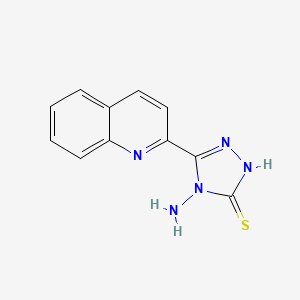![molecular formula C25H22N2O3 B2818227 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]nicotinamide CAS No. 923113-11-5](/img/structure/B2818227.png)
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]nicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]nicotinamide, also known as BPN-15606, is a small molecule compound that has gained attention in recent years due to its potential therapeutic applications. BPN-15606 was first synthesized in 2011 and has since been studied for its effects on various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry and Structural Analysis
4H-Chromene derivatives are synthesized for their potential use in studying the structural-activity relationships of natural products, highlighting their importance in the development of pharmaceuticals and materials. For instance, synthetic studies on potent marine drugs have led to the synthesis of 4H-chromene-2-carboxylic acid derivatives, which are key intermediates for antitumor antibiotics (Li et al., 2013). Such methodologies could be applied to the synthesis and structural elucidation of N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]nicotinamide, aiding in the development of new compounds with potential biological activities.
Biomedical Research
The modification and evaluation of chromene and nicotinamide derivatives in biomedical research underscore their therapeutic potential. For example, fluorescent probes based on 4H-chromene derivatives have been developed for selective detection of hypoxia in tumor cells (Feng et al., 2016), indicating the utility of these compounds in diagnostic imaging. Additionally, studies on anticonvulsant activities of substituted hydroxycoumarins and related compounds demonstrate the diverse pharmacological applications of chromene derivatives (Yakovleva et al., 2020). This research avenue could be explored for this compound to identify potential therapeutic applications.
Material Science and Corrosion Inhibition
Nicotinamide derivatives have been investigated for their corrosion inhibition effects on metals, demonstrating their potential in material science and industrial applications. Research on nicotinamide derivatives as corrosion inhibitors for mild steel in acidic environments provides insights into the chemical stability and surface interaction properties of these compounds (Chakravarthy et al., 2014). Similar studies could assess the corrosion inhibition potential of this compound, contributing to the development of new materials with enhanced durability and performance.
Eigenschaften
IUPAC Name |
N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3/c1-25(2,3)18-8-6-16(7-9-18)22-14-21(28)20-11-10-19(13-23(20)30-22)27-24(29)17-5-4-12-26-15-17/h4-15H,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZXULJCZHCVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3)NC(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9-Dimethoxy-5-[(3-methoxybenzyl)thio]-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2818144.png)






![(7-Methoxy-5-methylbenzo[B]thiophen-2-YL)boronic acid](/img/structure/B2818154.png)
![2-[(1-Benzothiophen-2-yl)formamido]-4-methylpentanoic acid](/img/structure/B2818155.png)
![N-[[1-(1,3-Benzoxazol-2-yl)piperidin-4-yl]methyl]-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2818156.png)

![9-(2-methoxyphenyl)-1-methyl-3-(3-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2818159.png)

